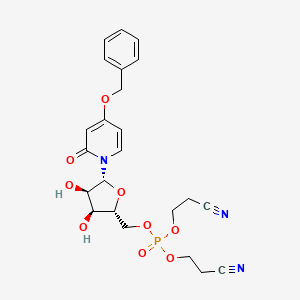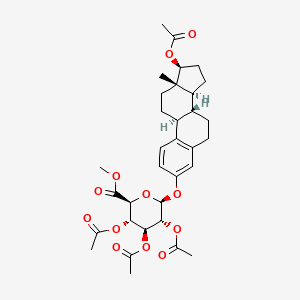
21-Acetyl-6beta-fluorotriamcinoloneAcetonide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Acetyl-6beta-fluorotriamcinolone Acetonide is a synthetic corticosteroid with potent anti-inflammatory properties. It is a derivative of triamcinolone acetonide, modified to include a fluorine atom at the 6beta position and an acetyl group at the 21 position. This compound is used in various pharmaceutical applications due to its ability to modulate immune responses and reduce inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Acetyl-6beta-fluorotriamcinolone Acetonide typically involves multiple steps, starting from triamcinolone acetonide. The fluorination at the 6beta position is achieved using fluorinating agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride). The acetylation at the 21 position is performed using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the production.
Chemical Reactions Analysis
Types of Reactions: 21-Acetyl-6beta-fluorotriamcinolone Acetonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) compounds and Dess-Martin periodinane.
Reduction: Reduction reactions are typically carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
21-Acetyl-6beta-fluorotriamcinolone Acetonide is widely used in scientific research due to its anti-inflammatory properties. It is employed in the study of immune responses, inflammation, and autoimmune diseases. In the field of chemistry, it serves as a precursor for the synthesis of other corticosteroids. In biology, it is used to investigate the effects of corticosteroids on cellular processes. In medicine, it is used in the treatment of various inflammatory conditions, and in industry, it is utilized in the production of pharmaceuticals.
Mechanism of Action
21-Acetyl-6beta-fluorotriamcinolone Acetonide is similar to other corticosteroids such as triamcinolone acetonide, dexamethasone, and prednisone. its unique structural modifications (fluorination and acetylation) enhance its potency and duration of action compared to these compounds. The fluorine atom increases the compound's stability and binding affinity, while the acetyl group improves its anti-inflammatory activity.
Comparison with Similar Compounds
Triamcinolone acetonide
Dexamethasone
Prednisone
Betamethasone
Fludrocortisone
Properties
Molecular Formula |
C26H32F2O7 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H32F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15-,16-,18+,19-,21+,23-,24-,25-,26+/m0/s1 |
InChI Key |
WJOHZNCJWYWUJD-CCGQCGMPSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]-2-oxopropanamide](/img/structure/B15352067.png)
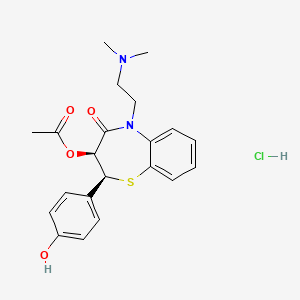
![N4,N4'-Bis(2,6-dichlorophenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15352079.png)
![2-(Chloromethyl)-8-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decane-d4](/img/structure/B15352085.png)
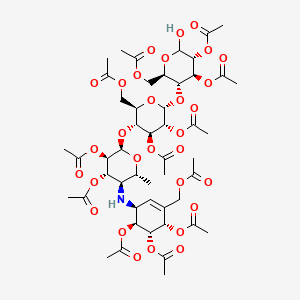
![4-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B15352107.png)
![(2S,3R)-2-[(5R,6S,11R,12S)-12-[(1S,2R)-1-carboxy-2-hydroxypropyl]-5,11-dimethyl-2,8-dioxo-4,10-bis[[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl]-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,9-dien-6-yl]-3-hydroxybutanoic acid](/img/structure/B15352109.png)
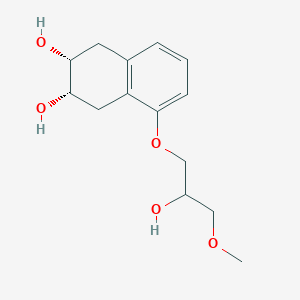
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-16,16,17-trideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15352112.png)
